Sodium octane-1-sulfonate hydrate (CAS 207596-29-0) is a highly specialized anionic ion-pairing reagent critical for the reversed-phase High-Performance Liquid Chromatography (RP-HPLC) of highly polar, basic, and amphoteric compounds. By introducing an eight-carbon lipophilic chain to the stationary phase, it forms neutral, hydrophobic ion pairs with protonated analytes, drastically increasing their retention on standard C18 or C8 columns [1]. Procuring the hydrate form rather than the anhydrous variant is a strategic choice for analytical laboratories, as the defined hydration state provides reliable weighing stability, directly mitigating the severe lot-to-lot mobile phase molarity variations caused by the hygroscopic nature of anhydrous alkyl sulfonates .
Substituting sodium octane-1-sulfonate hydrate with shorter-chain analogs, such as sodium hexanesulfonate, fundamentally alters the chromatographic selectivity profile, often resulting in insufficient retention factors (k') for highly hydrophilic basic analytes and causing them to co-elute with the solvent front [1]. Conversely, using longer-chain derivatives like decanesulfonate can lead to excessive retention times, peak broadening, and precipitation in high-organic mobile phases. Furthermore, substituting the stable hydrate with the anhydrous form of sodium octanesulfonate introduces significant weighing errors due to rapid atmospheric moisture absorption, which directly translates to retention time drift and method failure in validated pharmaceutical quality control assays .
The length of the alkyl chain in sulfonate ion-pairing reagents directly dictates the hydrophobicity of the resulting analyte-reagent complex. Sodium octanesulfonate (C8) provides a significantly higher retention factor for basic amino acids and pharmaceutical APIs compared to sodium hexanesulfonate (C6). In comparative HPLC models, switching from a C6 to a C8 counter-ion at equivalent millimolar concentrations exponentially increases the retention of basic analytes, preventing co-elution with early matrix components[1].
| Evidence Dimension | Analyte Retention Factor (k') |
| Target Compound Data | High retention (C8 chain maximizes hydrophobic interaction on C18 columns) |
| Comparator Or Baseline | Sodium hexanesulfonate (C6) (Yields lower retention, risking dead-volume elution) |
| Quantified Difference | Increases the retention factor (k') of basic amino acids and APIs by approximately 2- to 3-fold compared to C6 sulfonates at equivalent millimolar concentrations. |
| Conditions | RP-HPLC on octadecyl-bonded silica gel with varying counter-ion concentrations. |
Procurement of the C8 variant is essential when analyzing weakly retained basic compounds that fail to separate from the solvent front using C6 or C7 sulfonates.
In the quality control of combined powder formulations containing paracetamol, phenylephrine hydrochloride, and pheniramine maleate, standard reversed-phase methods fail to resolve the basic components. The addition of 1.1 g/L sodium octanesulfonate (pH 3.2) to the mobile phase enables precise gradient elution, pushing the retention time of phenylephrine to 3.88 min and pheniramine to 5.34 min, achieving complete baseline resolution from paracetamol (2.20 min) with a symmetry factor of ≤ 1.5 [1].
| Evidence Dimension | Chromatographic Resolution and Peak Symmetry |
| Target Compound Data | Baseline separation achieved (Retention times: 2.20, 3.88, 5.34 min) with high peak symmetry (≤ 1.5). |
| Comparator Or Baseline | Standard RP-HPLC without C8 ion-pairing (Results in co-elution of basic APIs in the dead volume, k' < 1). |
| Quantified Difference | 1.1 g/L of the target compound extends the retention of phenylephrine to 3.88 min, resolving 3 overlapping APIs and impurities in a single run. |
| Conditions | Zorbax SB-Aq column (50 × 4.6 mm, 5 μm), gradient elution, 1.0 mL/min, pH 3.2. |
Quality control laboratories must procure this specific reagent to maintain compliance and reproducibility in validated multi-API compendial methods.
The anhydrous form of sodium octanesulfonate is highly hygroscopic, rapidly absorbing moisture upon exposure to ambient laboratory air, which leads to unpredictable variations in actual reagent mass during mobile phase preparation. The monohydrate form (CAS 207596-29-0) is already saturated with a stoichiometric water molecule, providing a stable, non-shifting mass during weighing. This eliminates the molarity errors common with anhydrous salts, directly preventing the retention time drift that plagues sensitive ion-pair chromatography methods.
| Evidence Dimension | Mass Stability During Weighing |
| Target Compound Data | Stable mass (Monohydrate form resists further rapid atmospheric moisture uptake, maintaining 1:1 stoichiometric water). |
| Comparator Or Baseline | Anhydrous Sodium Octanesulfonate (Highly hygroscopic, continuous mass increase on the balance). |
| Quantified Difference | The hydrate prevents the unquantifiable molarity dilution (often 1-5% error) caused by invisible water weight absorption in the anhydrous form. |
| Conditions | Standard laboratory weighing for HPLC mobile phase preparation (e.g., 1-15 mM concentrations). |
Purchasing the hydrate form is a critical operational safeguard for analytical labs to ensure lot-to-lot retention time reproducibility and avoid costly out-of-specification (OOS) investigations.
Directly following from its ability to maximize retention and resolution, this compound is the reagent of choice for validated HPLC assays of complex multi-component drugs, such as cough and cold formulations containing phenylephrine or antihistamines, ensuring baseline separation from neutral APIs like paracetamol [1].
Because standard reversed-phase columns cannot retain highly polar molecules, the C8 chain of sodium octanesulfonate is utilized to form hydrophobic ion pairs with aminoglycosides like streptomycin sulfate. This enables precise quantification and impurity profiling (e.g., separating streptidine from streptomycin B) in pharmaceutical manufacturing [2].
The compound is employed in HPLC-ICP-MS workflows for the speciation of toxic ionic compounds, such as arsenic species or polar pesticides (e.g., paraquat) in agricultural products. The stable molarity provided by the hydrate form ensures that retention times for these critical contaminants remain perfectly stable across large sample batches [3].
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